2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,3-oxazole
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Description
The compound “2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,3-oxazole” is a complex organic molecule. It belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole, a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It contains a 1,3-benzodioxol-5-yl group, a methoxy group, a 1H-pyrazol-1-yl group, and an oxazole ring . The exact 3D structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.Safety and Hazards
Future Directions
The future research directions for this compound could include further exploration of its synthesis, determination of its exact molecular structure, study of its chemical reactivity, elucidation of its mechanism of action, and evaluation of its physical and chemical properties. It could also be interesting to investigate its potential applications, for example in the field of medicinal chemistry .
Properties
IUPAC Name |
2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-4-[(4-methylpyrazol-1-yl)methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-10-6-18-20(7-10)8-13-11(2)24-17(19-13)12-4-14(21-3)16-15(5-12)22-9-23-16/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBIMSYWVWFUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=C(OC(=N2)C3=CC4=C(C(=C3)OC)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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